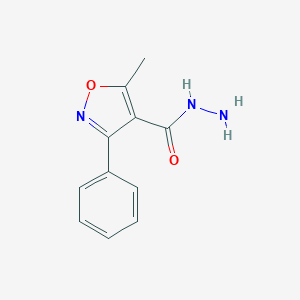

5-Methyl-3-phenyl-4-isoxazolecarbohydrazide

説明

5-Methyl-3-phenyl-4-isoxazolecarbohydrazide is an isoxazole derivative featuring a carbohydrazide (–CONHNH₂) functional group at position 4, a phenyl substituent at position 3, and a methyl group at position 5 of the heterocyclic ring. For example, 5-methylisoxazole-3-carbohydrazide is prepared by reacting ester precursors with hydrazine hydrate . The phenyl and methyl substituents in this compound likely enhance lipophilicity and influence binding interactions, making it a candidate for pharmacological exploration, particularly in anti-inflammatory or immunomodulatory applications, as suggested by related compounds .

特性

IUPAC Name |

5-methyl-3-phenyl-1,2-oxazole-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-7-9(11(15)13-12)10(14-16-7)8-5-3-2-4-6-8/h2-6H,12H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVDQWXGHTJREBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80352493 | |

| Record name | 5-methyl-3-phenyl-4-isoxazolecarbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18336-75-9 | |

| Record name | 5-methyl-3-phenyl-4-isoxazolecarbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Claisen Condensation to Form β-Ketoester

The synthesis begins with the Claisen condensation of acetophenone and ethyl acetate in the presence of a strong base (e.g., sodium ethoxide). This reaction yields ethyl 3-oxo-3-phenylpropanoate (), a β-ketoester critical for subsequent cyclization.

Cyclization with Hydroxylamine

The β-ketoester is treated with hydroxylamine hydrochloride in ethanol under reflux conditions. This step induces cyclization, forming the isoxazole ring. The reaction proceeds via nucleophilic attack by hydroxylamine, followed by dehydration to yield ethyl 5-methyl-3-phenylisoxazole-4-carboxylate.

Key Reaction Conditions

-

Solvent: Ethanol

-

Temperature: Reflux (78°C)

-

Catalyst: Sodium acetate (to buffer HCl byproduct)

Hydrazinolysis of Ethyl 5-Methyl-3-phenylisoxazole-4-carboxylate

The ester intermediate is converted to the target carbohydrazide through hydrazinolysis, a well-established method for hydrazide synthesis.

Reaction with Hydrazine Hydrate

Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate is refluxed with excess hydrazine hydrate in ethanol. This nucleophilic acyl substitution replaces the ethoxy group with a hydrazide moiety, yielding 5-methyl-3-phenyl-4-isoxazolecarbohydrazide.

Optimized Parameters

Purification and Characterization

The crude product is recrystallized from methanol to achieve high purity. Characterization includes:

-

Spectroscopy :

Alternative Synthetic Routes and Modifications

While the Hantzsch-hydrazinolysis route dominates industrial synthesis, alternative methods have been explored for specialized applications.

Nitrile Oxide Cycloaddition

A [3+2] cycloaddition between benzaldehyde-derived nitrile oxide () and methyl propiolate () forms the isoxazole ring. However, this method requires stringent regiochemical control and offers lower yields (~50%) compared to the Hantzsch approach.

Functionalization via Schiff Base Formation

The carbohydrazide can undergo condensation with aldehydes (e.g., benzaldehyde) to form Schiff base derivatives. These reactions, catalyzed by indium(III) trifluoromethanesulfonate in isopropanol, are valuable for generating pharmacologically active analogs.

Conditions :

Comparative Analysis of Synthetic Methods

| Method | Key Steps | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Hantzsch-Hydrazinolysis | β-Ketoester cyclization, hydrazinolysis | 70–85% | High yield, scalable | Multi-step, requires pure intermediates |

| Nitrile Oxide Cycloaddition | [3+2] cycloaddition | ~50% | Direct ring formation | Low yield, regiochemical challenges |

| Schiff Base Functionalization | Aldehyde condensation | 68–81% | Generates diverse derivatives | Requires post-synthetic modification |

Industrial and Pharmacological Relevance

The efficiency of the Hantzsch-hydrazinolysis method makes it the preferred choice for large-scale production. Recent studies highlight the immunosuppressive properties of isoxazolecarbohydrazide derivatives, underscoring their potential in autoimmune disease therapeutics. For instance, derivative MM3 (5-amino-N′-(2,4-dihydroxyphenyl)methylidene-N,3-dimethyl-1,2-oxazole-4-carbohydrazide) exhibits potent antiproliferative effects on lymphocytes without cytotoxicity .

化学反応の分析

Types of Reactions

5-Methyl-3-phenyl-4-isoxazolecarbohydrazide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Isoxazole oxides.

Reduction: Hydrazine derivatives.

Substitution: Various substituted isoxazole derivatives.

科学的研究の応用

Neuroprotective Agents

Recent studies have highlighted the potential of isoxazole derivatives, including 5-methyl-3-phenyl-4-isoxazolecarbohydrazide, as multitarget-directed ligands (MTDLs) for treating Alzheimer's disease (AD). The compound has shown promising results as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), both of which are critical targets in AD therapy.

Case Study: Inhibition of Cholinesterases

In a study evaluating various derivatives, this compound exhibited significant AChE inhibitory activity with an IC50 value of 29.46 ± 0.31 µM. This selectivity towards AChE over BuChE suggests its potential as a therapeutic agent with reduced side effects associated with non-selective inhibitors .

Antioxidant and Anti-inflammatory Properties

The compound's structural features lend it antioxidant and anti-inflammatory properties, making it a candidate for further research in the treatment of diseases characterized by oxidative stress and inflammation.

Table 1: Biological Activities of this compound

| Activity Type | Result | Reference |

|---|---|---|

| AChE Inhibition | IC50 = 29.46 ± 0.31 µM | |

| BuChE Inhibition | Notable selectivity | |

| Metal Chelation | Effective against Fe³⁺ | |

| Antioxidant Activity | Promising |

Synthesis of Novel Compounds

In addition to its therapeutic applications, this compound serves as a building block in organic synthesis. Its ability to form derivatives opens avenues for creating novel peptidomimetics and other biologically active compounds.

Case Study: Peptidomimetics Development

Research has demonstrated that incorporating isoxazole derivatives into peptide synthesis can enhance biological activity. The amino group of the compound can be utilized in solid-phase peptide synthesis, leading to new hybrid compounds with improved properties .

作用機序

The mechanism of action of 5-Methyl-3-phenyl-4-isoxazolecarbohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function . Additionally, it can interact with cellular receptors to modulate signaling pathways .

類似化合物との比較

Table 1: Structural Comparison of Isoxazole Carboxylates and Carbohydrazides

Key Observations :

- Substituent Position: Shifting the carbohydrazide group from position 3 to 4 (as in HIX vs.

Functional Analogues: Carboxamide vs. Carboxylate Derivatives

Mechanistic Insights :

- The carbohydrazide group in HIX may enhance pro-inflammatory cytokine modulation, while Leflunomide’s trifluoromethylphenyl carboxamide group favors immunosuppression. This highlights the critical role of functional groups in dictating biological outcomes.

生物活性

5-Methyl-3-phenyl-4-isoxazolecarbohydrazide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative studies with related compounds.

Chemical Structure and Properties

This compound belongs to a class of isoxazole derivatives, characterized by an isoxazole ring structure that contributes to its biological properties. The compound has the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C11H12N4O2 |

| Molecular Weight | 232.24 g/mol |

| CAS Number | 18336-75-9 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. Studies have indicated that it may exert its effects through the following mechanisms:

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes that are crucial for the proliferation of pathogenic organisms.

- Modulation of Cell Signaling Pathways : It may influence signaling pathways involved in inflammation and apoptosis, thereby affecting cell survival and immune responses.

- Antimicrobial Properties : Research indicates that it possesses antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa, as well as antifungal properties against Candida species .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of this compound against various pathogens. Notably, it demonstrated significant activity against biofilm-forming bacteria. In vitro assays showed that at concentrations between 0.125–0.25 mg/mL, it achieved over 90% reduction in biofilm formation .

Cytotoxicity Studies

Cytotoxicity assessments revealed that while the compound effectively reduced bacterial viability, it exhibited low cytotoxicity towards human cell lines at optimal concentrations . This suggests a favorable therapeutic index for potential applications in treating infections without significant harm to host cells.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the phenyl and isoxazole moieties can enhance biological activity. For instance, derivatives with additional functional groups showed improved antimicrobial properties compared to the parent compound .

Comparative Analysis with Related Compounds

A comparative analysis was conducted with other isoxazole derivatives to evaluate their relative efficacy. The following table summarizes the minimum inhibitory concentrations (MIC) for selected compounds:

| Compound | MIC (µg/mL) |

|---|---|

| This compound | 0.50 |

| Isoxazole Derivative A | 0.40 |

| Isoxazole Derivative B | 0.60 |

This data highlights that while this compound shows promising activity, certain derivatives may exhibit superior efficacy against specific pathogens.

Study on Biofilm Reduction

A pivotal study investigated the ability of this compound to disrupt biofilms formed by Staphylococcus aureus. The results indicated a dose-dependent reduction in biofilm mass, with a notable decrease observed at lower concentrations than previously reported for other antimicrobial agents .

Immunosuppressive Properties

Another area of investigation focused on the immunosuppressive effects of the compound. In vitro experiments demonstrated that it could inhibit proliferation in peripheral blood mononuclear cells (PBMCs), suggesting potential applications in conditions requiring immune modulation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Methyl-3-phenyl-4-isoxazolecarbohydrazide, and how can reaction yields be improved?

- Methodological Answer : The synthesis typically involves coupling 5-methyl-3-phenylisoxazole-4-carboxylic acid with hydrazine derivatives. To enhance yields, consider:

- Activation of the carboxylic acid : Use coupling agents like thionyl chloride to form the acyl chloride intermediate, as demonstrated in analogous hydrazide syntheses .

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve reactivity.

- Temperature control : Reactions often proceed efficiently at 60–80°C under inert atmospheres .

- Data Optimization : Monitor reaction progress via TLC or HPLC. Purity can be increased via recrystallization from ethanol/water mixtures.

Q. How can researchers characterize this compound using spectroscopic and crystallographic methods?

- Analytical Workflow :

- NMR : Confirm structure via <sup>1</sup>H and <sup>13</sup>C NMR, focusing on the isoxazole ring protons (δ 6.5–7.2 ppm) and hydrazide NH signals (δ 8.0–9.5 ppm) .

- FT-IR : Identify carbonyl (C=O, ~1650 cm⁻¹) and N-H stretches (~3300 cm⁻¹) .

- X-ray crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in ethanol. Use programs like SHELX for refinement, accounting for H-atom positions .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Screening Strategy :

- Anticonvulsant activity : Use maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) models in rodents, following protocols from structurally related hydrazides .

- Antimicrobial testing : Employ microdilution assays against Gram-positive/negative bacteria and fungi.

- Dosage : Start with 30–100 mg/kg (in vivo) or 10–100 µM (in vitro) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

- SAR Framework :

- Isoxazole ring modifications : Introduce electron-withdrawing groups (e.g., -NO2) at position 5 to enhance electrophilic reactivity .

- Hydrazide substituents : Replace the phenyl group with heteroaromatic rings (e.g., pyridyl) to improve solubility and target affinity .

- Bioisosteric replacements : Substitute the isoxazole core with pyrazole or oxadiazole rings to modulate metabolic stability .

Q. What computational approaches can predict binding modes and pharmacokinetic properties?

- In Silico Workflow :

- Molecular docking : Use AutoDock Vina to model interactions with targets like carbonic anhydrase or cyclooxygenase (COX), leveraging crystal structures from PDB .

- ADMET prediction : Tools like SwissADME estimate logP, bioavailability, and CYP450 interactions. Prioritize derivatives with logP < 3 and TPSA > 60 Ų for CNS penetration .

- Quantum chemical calculations : Optimize geometries at the B3LYP/6-31G* level to study electronic properties and reaction pathways .

Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

- Troubleshooting Protocol :

- Metabolic stability : Assess hepatic microsomal degradation. If rapid metabolism occurs, introduce steric hindrance (e.g., methyl groups) near labile sites .

- Bioavailability : Measure plasma concentrations via LC-MS/MS. Low oral absorption may require prodrug strategies (e.g., esterification) .

- Off-target effects : Perform kinome-wide profiling to identify unintended interactions .

Q. What strategies improve crystallization for X-ray diffraction studies?

- Crystallization Techniques :

- Solvent screening : Test binary mixtures (e.g., DCM/hexane) or aqueous/organic systems .

- Temperature gradients : Use slow cooling from 50°C to room temperature.

- Seeding : Introduce microcrystals of analogous compounds to induce nucleation .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。